![molecular formula C13H15N3 B2585024 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine CAS No. 1349718-76-8](/img/structure/B2585024.png)
1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
“1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C13H15N3 . It has a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of “1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine” consists of a pyrazole ring bound to a phenyl group and a cyclobutyl group . The exact 3D structure or linear structure formula is not provided .
Scientific Research Applications
- The results indicated that these compounds did not form planar stacking interactions between benzenes in solid or liquid states. Techniques such as single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations supported this finding .
- Compound 13, a derivative of our target molecule, exhibited potent in vitro antipromastigote activity. Molecular simulation studies revealed that it fits well within the active site of LmPTR1 (a protein associated with Leishmania parasites), suggesting its potential as an antileishmanial agent .
- Researchers have synthesized related pyrazole-bearing compounds, including our target molecule. Techniques such as elemental microanalysis, FTIR, and 1H NMR were used to verify their structures .
- An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (a close analog) was reported. This compound was obtained in good yield by a solvent-free condensation/reduction reaction sequence .
Supramolecular Chemistry and Crystal Engineering
Antipromastigote Activity
Synthesis and Characterization
Solvent-Free Synthesis
Safety And Hazards
properties
IUPAC Name |
2-cyclobutyl-5-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-13-9-12(10-5-2-1-3-6-10)15-16(13)11-7-4-8-11/h1-3,5-6,9,11H,4,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYNGKAGNQSNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC(=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine |
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